molecular formula C8H7FN2O B3204430 4-amino-7-fluoroisoindolin-1-one CAS No. 1036388-91-6

4-amino-7-fluoroisoindolin-1-one

Cat. No.: B3204430
CAS No.: 1036388-91-6
M. Wt: 166.15 g/mol
InChI Key: SPKQCTXTQBPPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-fluoroisoindolin-1-one is a heterocyclic compound with a unique structure that includes an amino group and a fluorine atom attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-7-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method includes the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions to form the isoindolinone core . Another approach involves the palladium-catalyzed Larock indole synthesis, which is used to create functionalized indole units .

Industrial Production Methods: Industrial production of this compound may involve scalable multicomponent reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-fluoroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced isoindolinone derivatives.

    Substitution: Substituted isoindolinone derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 4-Amino-7-fluoroisoindolin-1-one is unique due to the presence of both an amino group and a fluorine atom, which can enhance its binding affinity and specificity for molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

4-amino-7-fluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKQCTXTQBPPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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